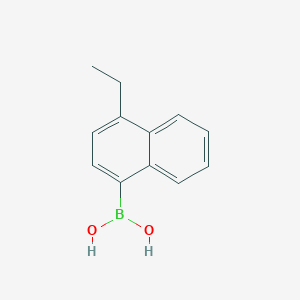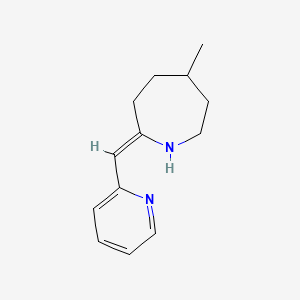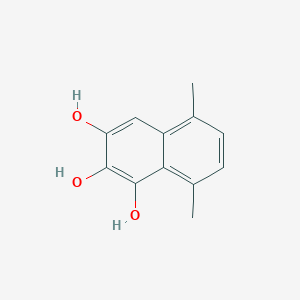
2-Amino-3-(indolin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(indolin-3-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is structurally related to tryptophan, an essential amino acid, and has a similar indole ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(indolin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of indole-3-acetaldehyde with glycine in the presence of a reducing agent. The reaction typically proceeds under mild conditions and yields the desired product after purification.
Another method involves the use of indole-3-acetic acid as a starting material. This compound is first converted to its corresponding acid chloride, which is then reacted with ammonia to form the amide. Subsequent reduction of the amide yields this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Starting Material Preparation: Synthesis of indole-3-acetaldehyde or indole-3-acetic acid.
Reaction Optimization: Use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Purification: Techniques such as crystallization, distillation, and chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(indolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-amino-3-(indolin-3-yl)propanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
2-Amino-3-(indolin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biological processes, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(indolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with a similar indole ring structure.
Indole-3-acetic acid: A plant hormone with an indole ring and carboxylic acid group.
Indole-3-propionic acid: A compound with a similar structure but different biological activities.
Uniqueness
2-Amino-3-(indolin-3-yl)propanoic acid is unique due to its specific combination of an indole ring with an amino acid side chain. This structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15) |
Clé InChI |
SPHNJDOWMOXSMT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11899318.png)
![[(2-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11899330.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B11899343.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)

![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-](/img/structure/B11899352.png)

![6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11899367.png)





